4-Fluorobenzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

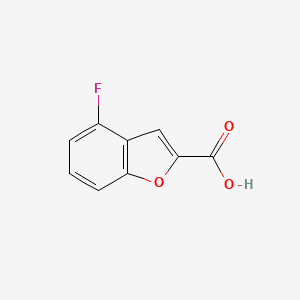

4-Fluorobenzofuran-2-carboxylic acid (CAS Number: 1408060-30-9) is a chemical compound with the molecular formula C9H5FO3 . It belongs to the class of benzofuran derivatives and is characterized by the presence of a fluorine atom at position 4 of the benzofuran ring . This compound has attracted attention due to its potential biological activities and applications.

Synthesis Analysis

The synthesis of 4-Fluorobenzofuran-2-carboxylic acid involves various methods. Notably, a unique free radical cyclization cascade has been employed to construct a complex benzofuran derivative. This method allows the synthesis of challenging polycyclic benzofuran compounds . Additionally, other innovative approaches have been explored to create benzofuran rings, contributing to the diversity of synthetic routes.

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzofuran-2-carboxylic acid consists of a benzofuran ring with a carboxylic acid functional group at position 2 and a fluorine atom at position 4. The IUPAC name for this compound is 4-fluorobenzofuran-2-carboxylic acid .

Physical And Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis

4-Fluorobenzofuran-2-carboxylic acid: is a valuable building block in organic synthesis. Its fluorine atom can act as a directing group for further functionalization, and the benzofuran moiety is a common structural motif in many natural products and pharmaceuticals . This compound can be used to synthesize various heterocyclic compounds that exhibit a wide range of biological activities.

Medicinal Chemistry

In medicinal chemistry, 4-Fluorobenzofuran-2-carboxylic acid serves as a precursor for the synthesis of molecules with potential therapeutic applications. It can be incorporated into compounds that target specific receptors or enzymes within the body, contributing to the discovery and development of new drugs .

Nanotechnology

Carboxylic acids, including 4-Fluorobenzofuran-2-carboxylic acid , find applications in nanotechnology. They can be used to modify the surface of nanoparticles, enhancing their dispersion and stability in various mediums. This modification is crucial for the development of nanomaterials used in medical diagnostics and targeted drug delivery systems .

Polymer Science

In the field of polymers, 4-Fluorobenzofuran-2-carboxylic acid can be involved in the synthesis of monomers and additives. Its carboxylic acid group allows it to react with other monomers, forming polymers with specific properties suitable for high-performance materials .

Antibacterial Applications

Benzofuran derivatives, including those derived from 4-Fluorobenzofuran-2-carboxylic acid , have been studied for their antibacterial properties. They can be synthesized into compounds that are effective against a range of bacteria, which is crucial in the fight against antibiotic resistance .

Drug Discovery

4-Fluorobenzofuran-2-carboxylic acid: is used in drug discovery as a scaffold for the development of new therapeutic agents. Its structure can be modified to create compounds with desired pharmacological properties, aiding in the development of new treatments for various diseases .

Safety and Hazards

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been reported to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This suggests that 4-Fluorobenzofuran-2-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular function.

Result of Action

Given the biological activities associated with benzofuran compounds, it is likely that the compound may induce changes in cellular function, potentially influencing cell proliferation, immune response, and other cellular processes .

properties

IUPAC Name |

4-fluoro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBURFDHUAACPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(O2)C(=O)O)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2906154.png)

![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2906160.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)

![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)

![6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906168.png)

![Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate](/img/structure/B2906169.png)

![Benzotriazol-1-yl-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methanone](/img/structure/B2906172.png)